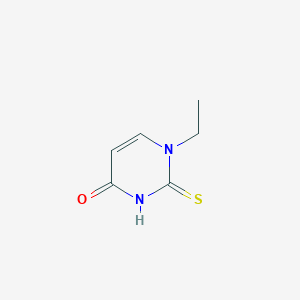

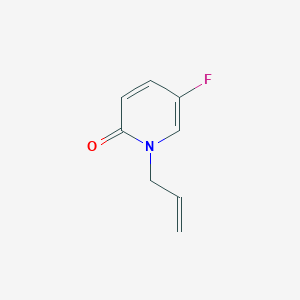

1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

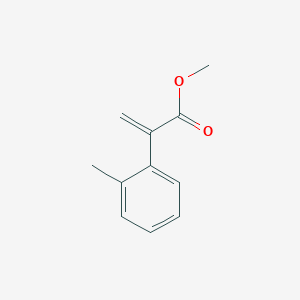

“1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one” is a chemical compound with the CAS Number: 1195-10-4 . It has a molecular weight of 156.21 and its molecular formula is C6H8N2OS . The IUPAC name for this compound is 1-ethyl-2-thioxo-2,3-dihydro-4 (1H)-pyrimidinone .

Synthesis Analysis

The synthesis of new dihydropyrimidinone analogs, including “1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one”, can be achieved via the Biginelli reaction . This methodology involves a multicomponent reaction catalyzed by “HPA-Montmorillonite-KSF” as a reusable and heterogeneous catalyst . This method provides an efficient and improved modification of the original Biginelli reaction, in terms of yield and short reaction times under solvent-free conditions .Molecular Structure Analysis

The InChI code for “1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one” is 1S/C6H8N2OS/c1-2-8-4-3-5 (9)7-6 (8)10/h3-4H,2H2,1H3, (H,7,9,10) . The InChI key is OCTAJTSAKZYCIT-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis and Chemical Properties

1-Ethyl-2-sulfanyl-1,4-dihydropyrimidin-4-one is a key intermediate in the synthesis of classical and nonclassical antifolate compounds, which are explored for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. A study detailed the synthesis of classical antifolate N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-L-glutamic acid and its analogues, highlighting the compound's significance in developing treatments for tumors and infections in immune-compromised patients (Gangjee et al., 2007).

Moreover, innovative synthesis methods for dihydropyrimidinones at ambient temperatures have been developed, showcasing the compound's versatility in chemical reactions. One study demonstrated the efficient synthesis of 3,4-dihydropyrimidin-2-(1H)-ones using ionic liquids under ultrasound irradiation, suggesting a green chemistry approach to synthesizing these compounds (Gholap et al., 2004).

Applications in Drug Development

The synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, through acid-catalyzed cyclocondensation reactions, provides insights into the compound's utility in developing new pharmaceuticals. These derivatives show promise due to their structural conformation and hydrogen-bonding capabilities, which could be leveraged in drug design and development (Sarojini et al., 2015).

Additionally, 3,4-dihydropyrimidin-2-(1H)-ones, synthesized through Biginelli reactions, are of significant interest due to their pharmacological properties. Studies have adapted various synthesis techniques, including the use of solid-phase synthesis and combinatorial chemistry, to explore the therapeutic potential of these compounds (Kappe, 2000).

Propriétés

IUPAC Name |

1-ethyl-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-2-8-4-3-5(9)7-6(8)10/h3-4H,2H2,1H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTAJTSAKZYCIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=O)NC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40873573 |

Source

|

| Record name | 1-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1195-10-4 |

Source

|

| Record name | 1-Ethyl-2-thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(furan-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2755303.png)

![4-methoxy-5-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-phenylpyridin-2(1H)-one](/img/structure/B2755304.png)

![(Z)-ethyl 2-(5,7-dimethyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2755310.png)

![5-((2-(1H-indol-3-yl)ethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2755317.png)

![12-(Benzylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2755318.png)